molecular formula C9H8F3N3O2 B13453665 1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid

1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid

Katalognummer: B13453665
Molekulargewicht: 247.17 g/mol
InChI-Schlüssel: AEOPPNAKQZSFAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-pyrrolo[3,2-c]pyridin-4-amine; trifluoroacetic acid is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of trifluoroacetic acid enhances its stability and reactivity, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with suitable amines in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 1H-pyrrolo[3,2-c]pyridin-4-amine may involve large-scale batch reactions using automated reactors. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1H-pyrrolo[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1H-pyrrolo[3,2-c]pyridin-4-amine; trifluoroacetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-pyrrolo[3,2-c]pyridin-4-amine; trifluoroacetic acid is unique due to its specific structural arrangement and the presence of trifluoroacetic acid, which enhances its stability and reactivity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H8F3N3O2

Molekulargewicht

247.17 g/mol

IUPAC-Name

1H-pyrrolo[3,2-c]pyridin-4-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H7N3.C2HF3O2/c8-7-5-1-3-9-6(5)2-4-10-7;3-2(4,5)1(6)7/h1-4,9H,(H2,8,10);(H,6,7)

InChI-Schlüssel

AEOPPNAKQZSFAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=C1C(=NC=C2)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.